1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid
Overview
Description
1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenylmethyl group and a propylsulfonyl group, along with oxalic acid. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The methoxyphenylmethyl group is introduced through a nucleophilic substitution reaction, while the propylsulfonyl group is added via sulfonylation. The final step involves the formation of the oxalic acid salt.
Nucleophilic Substitution: The piperazine ring is reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to form 1-[(4-Methoxyphenyl)methyl]piperazine.
Sulfonylation: The intermediate product is then reacted with propylsulfonyl chloride in the presence of a base like triethylamine to introduce the propylsulfonyl group.
Formation of Oxalic Acid Salt: The final compound is obtained by reacting the sulfonylated piperazine with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxyphenyl derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and various substituted piperazines, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methoxyphenyl)methyl]-4-methylpiperazine: Similar structure but with a methyl group instead of a propylsulfonyl group.
1-[(4-Methoxyphenyl)methyl]-4-ethylsulfonylpiperazine: Similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.
1-[(4-Methoxyphenyl)methyl]-4-butylsulfonylpiperazine: Similar structure but with a butylsulfonyl group instead of a propylsulfonyl group.
Uniqueness
The uniqueness of 1-[(4-Methoxyphenyl)methyl]-4-propylsulfonylpiperazine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The propylsulfonyl group, in particular, enhances its solubility and potential bioactivity compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S.C2H2O4/c1-3-12-21(18,19)17-10-8-16(9-11-17)13-14-4-6-15(20-2)7-5-14;3-1(4)2(5)6/h4-7H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUSVUKIGUDBKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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